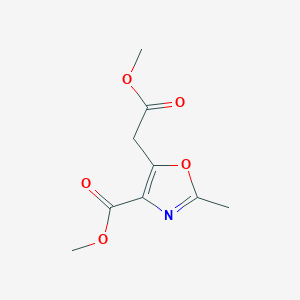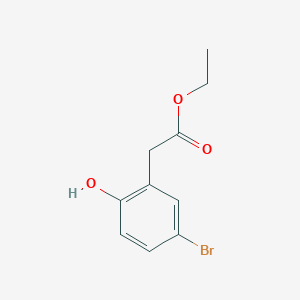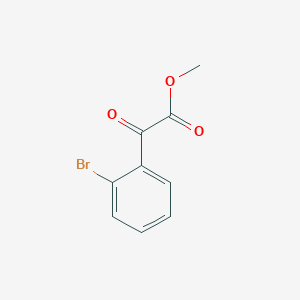
3-Nitro-4-(1H-pyrrol-1-yl)phenol
Overview
Description
3-Nitro-4-(1H-pyrrol-1-yl)phenol is an aromatic nitro compound derived from the pyrrol group. It is a yellow crystalline solid with a molar mass of 155.12 g/mol. It has a melting point of 219-220 °C and a boiling point of 300 °C. It is soluble in ethanol, chloroform, and other organic solvents, and insoluble in water. 3-Nitro-4-(1H-pyrrol-1-yl)phenol has a variety of uses in scientific research, including synthesis, biochemical and physiological analysis, and drug development.
Scientific Research Applications
Anticancer Agents
3-Nitro-4-(1H-pyrrol-1-yl)phenol: derivatives have garnered attention as potential anticancer agents. They exhibit cytotoxic activities through various mechanisms, such as dihydrofolate reductase inhibitors, tyrosine kinase inhibitors, cyclin-dependent kinase inhibitors, and adenosine receptor antagonists . These compounds are being studied for their ability to inhibit cancer cell growth and could lead to new treatments for various cancers.
Antibacterial Activity
Compounds with the 1H-pyrrol-1-yl moiety have shown significant in vitro antibacterial activity. This includes novel 3-(1H-pyrrol-1-yl)-2-oxazolidinone analogues, which have been evaluated against a range of bacterial strains . The development of new antibacterial agents is crucial in the fight against antibiotic-resistant bacteria.
Antitubercular Activity
The 1H-pyrrol-1-yl group has been incorporated into benzoate derivatives that exhibit antitubercular activity. These compounds have been synthesized and tested against various strains of Mycobacterium tuberculosis, offering a promising avenue for new antitubercular drugs .
Electrochromic Materials
Derivatives of 3-Nitro-4-(1H-pyrrol-1-yl)phenol have been used to synthesize conjugated polymers with electrochromic properties. These materials change color upon electron transfer and can be used in applications like smart windows, displays, and energy storage devices . The reversible electrochromic behavior of these polymers makes them suitable for various industrial applications.
Solar Cells
Conjugated polymers based on 1H-pyrrol-1-yl derivatives have been explored for use in solar cells. Their unique electrochemical and optical properties can enhance the efficiency of solar energy conversion . Research in this field aims to develop more sustainable and cost-effective solar technologies.
Biosensors
The electrochemical properties of 1H-pyrrol-1-yl -based polymers make them suitable for biosensor applications. These sensors can detect biological molecules with high sensitivity and specificity, which is vital for medical diagnostics and environmental monitoring .
properties
IUPAC Name |
3-nitro-4-pyrrol-1-ylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c13-8-3-4-9(10(7-8)12(14)15)11-5-1-2-6-11/h1-7,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGPUCGQKCDVAHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(C=C(C=C2)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50443721 | |
| Record name | 3-Nitro-4-(1H-pyrrol-1-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50443721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitro-4-(1H-pyrrol-1-yl)phenol | |
CAS RN |
251649-40-8 | |
| Record name | 3-Nitro-4-(1H-pyrrol-1-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50443721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




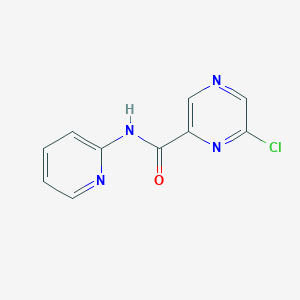
![Benzaldehyde, 4-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-](/img/structure/B1610276.png)
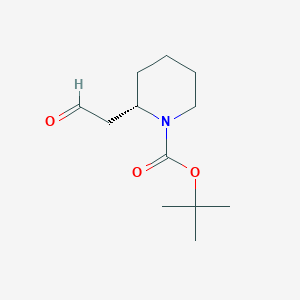
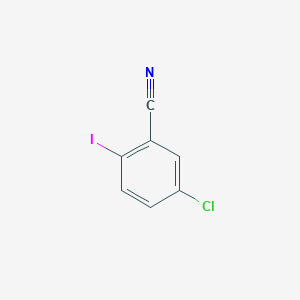

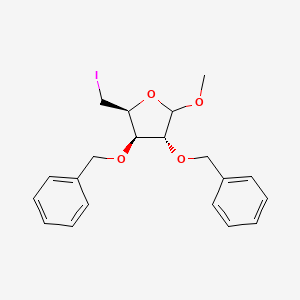

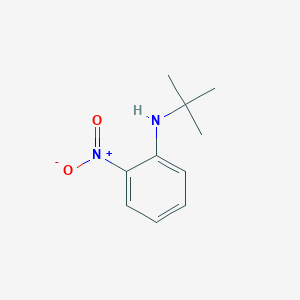
![Pyrido[2,3-b]pyrazin-8-amine](/img/structure/B1610287.png)
![Bis[4-(3,3,4,4,5,5,5-heptafluoro-2,2-bis(trifluoromethyl)pentyl)phenyl]phenylphosphine](/img/structure/B1610288.png)
